6-Methoxypyrimidine-2,4-diamine
Overview
Description
6-Methoxypyrimidine-2,4-diamine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (cytosine, thymine, and uracil) and are involved in many biological processes. The methoxy group at the 6-position and the amino groups at the 2 and 4 positions indicate potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of amidine derivatives with β-keto-esters or malonates, followed by cyclization and further functionalization. For instance, 2,4-diamino-6-hydroxypyrimidines can be synthesized by C5-alkylation or cyclization, followed by alkylation with phosphonate analogs . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic drugs, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination . These methods demonstrate the versatility in synthesizing substituted pyrimidines, which could be adapted for the synthesis of 6-methoxypyrimidine-2,4-diamine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic methods such as FTIR, FT-Raman, NMR, and X-ray crystallography. Quantum chemical calculations, such as density functional theory (DFT), can predict the geometry, vibrational frequencies, and electronic properties of these molecules . For example, the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine have been studied, providing valuable information on the electronic transitions and charge distribution within the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including alkylation, halogenation, and reactions with nucleophiles. The presence of amino groups allows for further functionalization, such as the formation of N1- and O6-regioisomers upon alkylation . Additionally, the reactivity of the methoxy group can lead to transformations, such as the preparation of new pyrimidine derivatives and fused azolopyrimidines . The chemical reactivity of these compounds is influenced by their electronic structure, which can be studied through NBO analysis and hyperpolarizability calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, high-melting crystalline solids indicate considerable stability . The presence of substituents like the methoxy group can affect the molecule's hydrogen bonding capability, as seen in the formation of pi-stacked chains and centrosymmetric dimers in related compounds . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Case Studies
While there are no direct case studies on 6-methoxypyrimidine-2,4-diamine, related pyrimidine derivatives have been studied for their antiviral activity , as intermediates in drug synthesis , and for their potential in forming new chemical entities . These studies highlight the importance of pyrimidine derivatives in pharmaceutical research and their potential therapeutic applications.
Scientific Research Applications
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Pharmacology and Medicinal Chemistry
- Application : 6-Methoxypyrimidine-2,4-diamine is a part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .
- Methods : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
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- Application : 6-Methoxypyrimidine-2,4-diamine can be used in the synthesis of pharmaceutical compounds .
- Methods : The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor 3 which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Safety And Hazards
The safety data sheet for a related compound, m-Phenylenediamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
6-methoxypyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMJXWHJWWZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355715 | |
Record name | 6-Methoxypyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrimidine-2,4-diamine | |
CAS RN |
3270-97-1 | |
Record name | 6-Methoxypyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.